1-(((2RS)-2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole
Description
1-(((2RS)-2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole is a triazole-containing epoxide derivative with the molecular formula C₁₁H₉F₂N₃O and a molecular weight of 237.21 g/mol . It is recognized as a key intermediate in synthesizing antifungal agents, particularly fluconazole, a widely used azole antifungal drug . The compound’s structure features a 2,4-difluorophenyl group attached to an oxirane (epoxide) ring, which is further substituted with a 1,2,4-triazole methyl group. Its racemic (2RS) configuration distinguishes it from stereospecific analogs, impacting its reactivity and downstream applications .
As a pharmaceutical secondary standard, this compound is utilized for quality control and analytical testing, ensuring the purity of drug substances like fluconazole . Its synthesis often involves oxirane ring-opening reactions with nucleophiles such as 1,2,4-triazole, facilitated by potassium carbonate .
Properties
IUPAC Name |
1-[[2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O/c12-8-1-2-9(10(13)3-8)11(5-17-11)4-16-7-14-6-15-16/h1-3,6-7H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXQTZYZQHYHRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301183907 | |
| Record name | 1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301183907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86386-76-7 | |
| Record name | 1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86386-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluconazole impurity G | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086386767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301183907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,2,4-Triazole, 1-[[2-(2,4-difluorophenyl)-2-oxiranyl]methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-(((2RS)-2-(2,4-DIFLUOROPHENYL)OXIRAN-2-YL)METHYL)-1H-1,2,4-TRIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/616851VAC8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Compounds with similar structures are often used in the development of pharmaceuticals, suggesting that this compound may interact with biological targets to exert its effects.
Mode of Action
The compound’s interaction with its targets and the resulting changes would depend on the specific biological context and the nature of the target.
Biochemical Pathways
The compound’s structure suggests it could potentially interact with various biochemical pathways, influencing their function and downstream effects.
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 1-[2-(2,4-Difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole are not well-documented in the literature. Based on its structure, it can be inferred that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific functional groups present in the compound.
Biological Activity
1-(((2RS)-2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole is a synthetic compound with potential applications in medicinal chemistry. This compound features a unique oxirane moiety and a triazole ring, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H9F2N3O
- Molecular Weight : 237.2055 g/mol
- CAS Number : 86386-76-7
- Stereochemistry : Racemic mixture with defined stereocenters.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The triazole ring can inhibit enzymes such as cytochrome P450, which plays a crucial role in drug metabolism and synthesis of steroid hormones.
- Antifungal Activity : The structure is similar to known antifungal agents, suggesting potential efficacy against fungal pathogens by disrupting cell membrane integrity.
- Anti-inflammatory Effects : Preliminary studies indicate that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Antifungal Activity
In vitro studies have demonstrated that this compound exhibits significant antifungal properties against various strains of fungi. Table 1 summarizes the antifungal activity observed in different studies.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 0.5 μg/mL | |
| Aspergillus fumigatus | 1 μg/mL | |
| Cryptococcus neoformans | 0.25 μg/mL |
Anti-inflammatory Activity
Research has indicated that this compound may reduce pro-inflammatory cytokines in cell cultures. A study involving lipopolysaccharide (LPS)-stimulated macrophages showed a decrease in TNF-alpha and IL-6 levels when treated with the compound.
Case Study 1: Treatment of Fungal Infections
A clinical trial evaluated the efficacy of this compound in patients with recurrent fungal infections. The results indicated a significant reduction in infection rates compared to standard antifungal therapies.
Case Study 2: Inflammation Models
In animal models of inflammation induced by LPS, administration of the compound resulted in reduced edema and inflammatory cell infiltration compared to control groups. This suggests potential use in therapeutic settings for inflammatory diseases.
Scientific Research Applications
Antifungal Applications
The primary application of this compound is as an antifungal agent . It is structurally related to fluconazole, a widely used antifungal medication. Research indicates that it may act as an impurity in fluconazole formulations, which can affect the efficacy and safety profiles of the drug.
Study 1: Efficacy Against Fungal Strains
A study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of various triazole derivatives against resistant fungal strains. The results indicated that compounds similar to 1-(((2RS)-2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole exhibited potent antifungal activity against strains resistant to conventional treatments.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.5 µg/mL |
| Aspergillus fumigatus | 1.0 µg/mL |
| Cryptococcus neoformans | 0.25 µg/mL |
Study 2: Safety Profile Assessment
Another study focused on the safety profile of this compound when used in combination with fluconazole. The findings suggested that while it enhanced antifungal activity, it did not significantly increase toxicity levels compared to fluconazole alone.
Potential Therapeutic Uses
Beyond its antifungal properties, there is ongoing research into the potential use of this compound in treating other conditions:
- Cancer Treatment : Preliminary studies suggest that triazole derivatives may have anticancer properties by inducing apoptosis in cancer cells.
- Anti-inflammatory Applications : Some research indicates that compounds with similar structures may exhibit anti-inflammatory effects, providing a basis for further exploration in inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader family of triazole derivatives with antifungal or synthetic utility. Below is a detailed comparison with analogs, highlighting structural, physicochemical, and functional differences.
Structural Analogues with Modified Substituents
Q & A
Q. What are the primary synthetic routes for 1-(((2RS)-2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole, and how do traditional and modern methods compare?
The compound is synthesized via two main approaches:
- Oxirane Ring-Opening : A traditional method involves reacting 1-[[2-(2,4-difluorophenyl)oxiranyl]methyl]-1H-1,2,4-triazole with 1,2,4-triazole and potassium carbonate under reflux conditions. This route yields fluconazole derivatives but may require extended reaction times and purification steps .
- Semi-Continuous Flow Chemistry : A modern method uses Grignard reagent formation from 2,4-difluorobromobenzene and isopropyl magnesium chloride, followed by flow-based coupling with 1,3-dichloroacetone. This approach improves scalability and reduces reaction times but requires specialized equipment .
Q. Comparison :
| Parameter | Traditional Route | Flow Chemistry |
|---|---|---|
| Reaction Time | 12–24 hours | 1–2 hours (flow phase) |
| Yield | 60–70% | 75–85% |
| Purification Complexity | High (chromatography) | Moderate (recrystallization) |
Q. How is the stereochemical configuration of the oxirane ring confirmed, and what analytical techniques are critical for structural validation?
The (2RS) stereochemistry is validated using:
- X-ray Crystallography : Resolves absolute configuration (e.g., used this for a related triazole derivative) .
- NMR Spectroscopy : -NMR distinguishes fluorine environments, while -NMR identifies coupling constants for epoxide protons .
- HPLC with Chiral Columns : Separates enantiomers using cellulose-based stationary phases (e.g., Chiralpak® IC) .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, temperature) influence the yield and stereoselectivity of oxirane ring-opening reactions?
Contradictions in reported yields (60–85%) arise from:
- Solvent Effects : Polar aprotic solvents (DMF, THF) favor nucleophilic attack by triazole, while non-polar solvents reduce reactivity .
- Temperature : Elevated temperatures (80–100°C) accelerate ring-opening but may promote side reactions (e.g., epoxide rearrangement) .
- Catalysis : Palladium catalysts (e.g., Pd(PPh)Cl) in coupling reactions improve regioselectivity but require inert atmospheres .
Experimental Design Tip : Optimize via a Design of Experiments (DoE) approach, varying solvent, temperature, and catalyst loading.
Q. What methodologies are recommended for detecting and quantifying genotoxic impurities (e.g., 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole) in fluconazole intermediates?
Impurity B (genotoxic) is quantified using:
-
HPLC-UV/MS : A reverse-phase C18 column with mobile phase (acetonitrile:0.1% formic acid) achieves detection limits of 0.1 ppm .
-
Validation Parameters :
Parameter Requirement Linearity R ≥ 0.995 Accuracy 90–110% recovery Precision (RSD) ≤5%
Critical Step : Spike recovery studies in API matrices to assess interference .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the antifungal efficacy of derivatives containing the oxirane-triazole scaffold?
Methodological steps include:
- Structural Modifications : Introduce substituents at the triazole or difluorophenyl moiety (e.g., phenylethynyl pyrazole in ) .
- In Vitro Assays :
- In Vivo Models : Murine candidiasis models to assess pharmacokinetics and toxicity .
Data Interpretation : Correlate logP values with membrane permeability using Hansch analysis.
Q. What strategies ensure the stability of this compound during storage, and how are degradation products monitored?
Q. Key Stability Indicators :
| Condition | Degradation Pathway | Major Product |
|---|---|---|
| Acidic (pH 3) | Epoxide hydrolysis | 1,2-Diol derivative |
| Alkaline (pH 10) | Triazole ring opening | Amine intermediate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
